4,4'-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is an organic compound characterized by its unique structure, which includes two cyclohexane rings substituted with dimethyl groups and connected by a butane-2,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) typically involves the reaction of 2,6-dimethylcyclohexanone with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine groups or the cyclohexane rings.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Butane-2,2-diyl)diphenol: Similar in structure but with phenol groups instead of amine groups.
4,4’-(Propane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with a propane bridge instead of a butane bridge.
4,4’-(Ethane-1,2-diyl)bis(2,6-dimethylcyclohexan-1-amine): Similar but with an ethane bridge.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2,6-dimethylcyclohexan-1-amine) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
65962-49-4 |
---|---|
Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-[2-(4-amino-3,5-dimethylcyclohexyl)butan-2-yl]-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C20H40N2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h12-19H,7-11,21-22H2,1-6H3 |
InChI Key |
YPNQKKOLWLIECV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CC(C(C(C1)C)N)C)C2CC(C(C(C2)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.